methyl 4-[({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 4, a pyridin-3-yl moiety at position 5, and a sulfanyl-acetyl-benzoate ester chain at position 3 .
Properties
IUPAC Name |
methyl 4-[[2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-31-22(30)16-9-11-18(12-10-16)25-20(29)15-32-23-27-26-21(17-6-5-13-24-14-17)28(23)19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGQKPUELFEZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine and cyclohexyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo a variety of chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or other esters.
Scientific Research Applications
Methyl 4-[({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring may interact with enzymes or receptors, while the pyridine ring could participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole derivatives with sulfanyl-acetyl-amino benzoate substituents. Below is a detailed comparison with three analogs, emphasizing structural variations, physicochemical properties, and research findings.
Table 1: Key Structural and Physicochemical Comparisons
*Inferred from structural analogs; †exact value unconfirmed in literature.
Key Findings from Comparative Analysis
Hydroxyphenyl and pyridinyl substituents () introduce polarity, favoring solubility but limiting passive diffusion .
Synthetic Accessibility: The ethyl-substituted analog () is synthesized via nucleophilic substitution of alkyl halides with 4-amino-5-(4-pyridinyl)-triazole-3-thiol, a method applicable to the target compound with modifications for cyclohexyl halides .
Biological Implications :
- Pyridin-3-yl (target) vs. pyridin-4-yl (): Positional isomerism affects binding to kinases or receptors. For example, pyridin-3-yl may better mimic adenine in ATP-binding pockets .
- Sulfanyl groups in all analogs enable disulfide bond formation or thiol-mediated interactions, crucial for enzyme inhibition or redox activity .
Crystallographic Studies :
- While the target compound’s crystal structure is unreported, related triazoles (e.g., ) are often characterized using SHELX software for refinement, suggesting similar methodologies could apply .
Biological Activity
Methyl 4-[({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the pyridine and cyclohexyl groups contributes to its pharmacological profile. The molecular formula for this compound is with a molecular weight of approximately 372.48 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and metabolic processes, respectively .
- Antibacterial Activity : The triazole moiety is associated with antibacterial properties. Studies indicate that derivatives exhibit significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
- Antifungal Properties : Similar triazole compounds have demonstrated efficacy against fungal pathogens by inhibiting ergosterol synthesis, an essential component of fungal cell membranes.
Antibacterial Efficacy
The antibacterial activity was evaluated using the broth microdilution method against several bacterial strains. The results are summarized in the following table:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Salmonella typhi | 12 µg/mL |
| Bacillus subtilis | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Staphylococcus aureus | 32 µg/mL |
Enzyme Inhibition
Inhibition studies revealed significant activity against AChE and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 5.6 |
| Urease | 3.2 |
Case Studies
- Case Study on AChE Inhibition : A study conducted on various synthesized triazole derivatives indicated that this compound exhibited competitive inhibition against AChE with a Ki value significantly lower than standard inhibitors like physostigmine .
- Antibacterial Screening : In a comparative study involving multiple triazole derivatives, this compound demonstrated superior antibacterial activity against multi-drug resistant strains compared to traditional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
